1-(3,4-Dichlorobenzyl)pyrrolidin-3-ylamine dihydrochloride
Overview
Description
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ylamine dihydrochloride is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is known for its unique chemical structure, which includes a pyrrolidine ring and dichlorobenzyl group, making it a versatile molecule for various research and industrial purposes .
Preparation Methods
The synthesis of 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ylamine dihydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include solvents like dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position, using nucleophiles like amines or thiols.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and dichlorobenzyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors . The compound may inhibit or activate these targets, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ylamine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Dichlorobenzyl derivatives: Compounds with the dichlorobenzyl group also show comparable chemical reactivity and applications.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.2ClH/c12-10-2-1-8(5-11(10)13)6-15-4-3-9(14)7-15;;/h1-2,5,9H,3-4,6-7,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYOEAYJDYXNCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=C(C=C2)Cl)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697948 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828928-33-2 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.